molecular formula C₂₀H₂₈N₄O B126555 Terguride CAS No. 37686-84-3

Terguride

Cat. No. B126555
CAS RN: 37686-84-3
M. Wt: 340.5 g/mol
InChI Key: JOAHPSVPXZTVEP-YXJHDRRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terguride Description

This compound is a semisynthetic ergot alkaloid with a complex pharmacological profile, exhibiting both dopamine agonist and antagonist properties. It is a derivative of lisuride and has been studied for its potential in treating various conditions, including Parkinson's disease, hyperprolactinemia, and extrapyramidal side effects of neuroleptic treatment . This compound has shown to have a mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activity, which contributes to its therapeutic effects .

Synthesis Analysis

The synthesis of this compound involves the dihydrogenation of lisuride, which is an ergot derivative. While the specific synthesis process is not detailed in the provided papers, it is known that ergot alkaloids can be semisynthesized through various chemical reactions, often involving coupling reactions such as the Suzuki-coupling mentioned in the context of synthesizing related compounds . The synthesis process aims to achieve a compound with the desired pharmacological properties while maintaining stability and efficacy.

Molecular Structure Analysis

This compound's molecular structure is characterized by its ergoline backbone, which is common among ergot alkaloids. The structure has been determined by X-ray diffraction methods, revealing that this compound can exist in different crystal forms with varying numbers of symmetry-independent molecules . The conformation of these molecules can be compared using torsion angles obtained from ab initio quantum-mechanical calculations, which help in understanding the three-dimensional arrangement and potential interactions of the compound .

Chemical Reactions Analysis

As a derivative of lisuride, this compound undergoes chemical reactions typical of ergot alkaloids. These reactions can include interactions with various neurotransmitter systems, particularly dopamine receptors. This compound acts as a partial agonist at dopamine D2 receptors, which means it can have agonistic or antagonistic effects depending on the dopaminergic tone . This dual action is central to its therapeutic effects and also influences its interactions with other drugs, such as haloperidol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its pharmacokinetics and pharmacodynamics. It has been found to have good thermal and morphological stability, which is beneficial for its use as a medication . The introduction of aryl groups at specific positions in the fluorene structure of related compounds has been shown to improve stability, suggesting that similar modifications in this compound could enhance its properties . This compound's solubility, stability, and binding affinity to dopamine receptors are crucial for its activity as a medication.

Case Studies and Clinical Trials

Several clinical trials and case studies have been conducted to evaluate the efficacy of this compound in various conditions. In Parkinson's disease, this compound has been shown to have slight antiparkinsonian efficacy and was preferred by patients over placebo . It also demonstrated antiparkinsonian and antihyperactivity effects in a monkey model of Parkinson's disease . In the treatment of hyperprolactinemia, this compound showed a potent prolactin-inhibiting effect and was preferred over bromocriptine due to fewer side effects . Additionally, this compound improved extrapyramidal side effects in schizophrenic patients on neuroleptic treatment . These studies highlight the potential of this compound as a therapeutic agent in various dopaminergic disorders.

Scientific Research Applications

Neuroendocrine Effects

Terguride, a derivative of lisuride, has shown potential in inhibiting pituitary prolactin (PRL) secretion. It possesses mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activities. Studies have demonstrated its potent dose-dependent PRL-inhibiting and growth hormone (GH)-releasing effect. Interestingly, it does not significantly alter levels of thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), or luteinizing hormone (LH) compared to placebo (Ciccarelli, Touzel, Besser, & Grossman, 1988).

Parkinson's Disease Research

In animal models of Parkinson's disease, this compound displayed both agonist and antagonist actions at striatal dopamine receptors. It did not induce stereotypies in rodents or emesis in dogs. However, it showed efficacy in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, suggesting potential utility for chronic treatment of Parkinson's disease (Koller & Herbster, 1987).

Treatment of Extrapyramidal Side Effects

This compound, as a partial dopamine agonist, was administered in a clinical trial to schizophrenic patients suffering from extrapyramidal side effects of neuroleptic treatment. The trial demonstrated significant improvement in the Rating Scale for Extrapyramidal Side Effects and the Brief Psychiatric Rating Scale (Filip, Maršálek, Hálková, & Karen, 1992).

Dopamine Receptor Occupancy

A study analyzing dopamine D2 receptor binding occupancy of this compound showed its antihyperprolactinemic effect was elicited despite low receptor occupancy. This suggests this compound's effectiveness at low dosages and its potential for developing rational dosage regimens (Yamada, Irizuki, Takayanagi, Yamamoto, Sawada, & Iga, 2003).

Mechanism of Action

Target of Action

Terguride is an ergot alkaloid derivative that primarily targets the dopamine D2 receptor and the serotonin 5-HT2A and 5-HT2B receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and endocrine regulation .

Mode of Action

This compound acts as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors . As a D2 receptor agonist, it stimulates the receptor, mimicking the action of dopamine. As an antagonist of the 5-HT2A and 5-HT2B receptors, it blocks the action of serotonin on these receptors .

Biochemical Pathways

These include pathways related to mood regulation, cognition, and endocrine regulation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers. Following intravenous injection, plasma this compound levels declined biphasically, with half-lives of 0.2 and 1.5 hours. The total clearance was 17 ml·min−1·kg−1. The oral bioavailability of this compound over all doses was about 20% .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with its target receptors. As a D2 receptor agonist, it can stimulate dopamine-mediated responses. As an antagonist of the 5-HT2A and 5-HT2B receptors, it can inhibit serotonin-mediated responses . For example, this compound is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) in Japan .

Action Environment

Future research is needed to better understand how environmental factors specifically influence the action of this compound .

Future Directions

Terguride has been granted orphan drug status for the treatment of pulmonary arterial hypertension . A Phase 3 clinical trial is set to begin for this compound in the treatment of diffuse cutaneous systemic sclerosis . Pfizer has also acquired the worldwide rights for this compound .

properties

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHPSVPXZTVEP-YXJHDRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37686-85-4 (maleate[1:1])
Record name Terguride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045809
Record name Terguride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

37686-84-3
Record name Terguride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37686-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terguride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terguride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terguride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terguride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERGURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Terguride
Reactant of Route 2
Reactant of Route 2
Terguride
Reactant of Route 3
Reactant of Route 3
Terguride
Reactant of Route 4
Reactant of Route 4
Terguride
Reactant of Route 5
Reactant of Route 5
Terguride
Reactant of Route 6
Reactant of Route 6
Terguride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.